molecular formula C12H10ClN3O3 B13696743 3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione

3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione

Cat. No.: B13696743
M. Wt: 279.68 g/mol
InChI Key: MSQLRLIBDVTJFB-UHFFFAOYSA-N
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Description

3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione is a heterocyclic compound that features a pyrrolo[3,4-c]pyridine core structure

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione typically involves the reaction of 6-chloro-3-oxo-1H-pyrrolo[3,4-c]pyridine with piperidine-2,6-dione under specific conditions. The reaction is usually carried out in the presence of a base such as sodium hydride or potassium carbonate, and an appropriate solvent like dimethylformamide (DMF) or dimethyl sulfoxide (DMSO). The reaction mixture is heated to a temperature range of 80-120°C for several hours to ensure complete conversion.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification techniques such as recrystallization or chromatography are employed to obtain the compound in high purity.

Chemical Reactions Analysis

Types of Reactions

3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione undergoes various types of chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: Nucleophilic substitution reactions can occur at the chloro group, where nucleophiles like amines or thiols replace the chlorine atom.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in an acidic medium or hydrogen peroxide in the presence of a catalyst.

    Reduction: Lithium aluminum hydride in anhydrous ether or sodium borohydride in methanol.

    Substitution: Amines or thiols in the presence of a base like triethylamine or pyridine.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of alcohols or amines.

    Substitution: Formation of substituted derivatives with various functional groups.

Scientific Research Applications

3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione has several scientific research applications:

    Chemistry: Used as a building block for the synthesis of more complex heterocyclic compounds.

    Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.

    Medicine: Explored for its potential therapeutic effects in treating diseases such as cancer and neurological disorders.

    Industry: Utilized in the development of new materials with specific properties.

Mechanism of Action

The mechanism of action of 3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, inhibiting their activity or modulating their function. This interaction can lead to changes in cellular pathways and biological processes, contributing to its therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

  • 6-Chloro-1H-pyrrolo[3,2-c]pyridine-3-carbaldehyde
  • 1H-Pyrazolo[3,4-b]pyridines
  • 1H-Pyrrolo[2,3-b]pyridine derivatives

Uniqueness

3-(6-Chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2(3H)-yl)piperidine-2,6-dione is unique due to its specific substitution pattern and the presence of both pyrrolo[3,4-c]pyridine and piperidine-2,6-dione moieties. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications.

Properties

Molecular Formula

C12H10ClN3O3

Molecular Weight

279.68 g/mol

IUPAC Name

3-(6-chloro-3-oxo-1H-pyrrolo[3,4-c]pyridin-2-yl)piperidine-2,6-dione

InChI

InChI=1S/C12H10ClN3O3/c13-9-3-6-5-16(12(19)7(6)4-14-9)8-1-2-10(17)15-11(8)18/h3-4,8H,1-2,5H2,(H,15,17,18)

InChI Key

MSQLRLIBDVTJFB-UHFFFAOYSA-N

Canonical SMILES

C1CC(=O)NC(=O)C1N2CC3=CC(=NC=C3C2=O)Cl

Origin of Product

United States

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